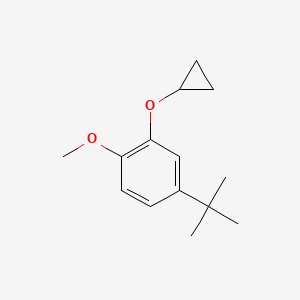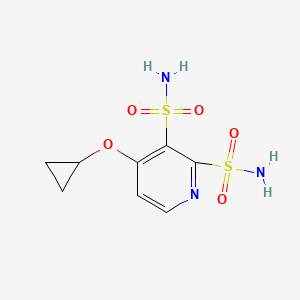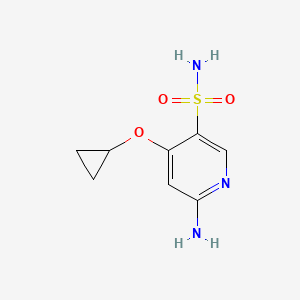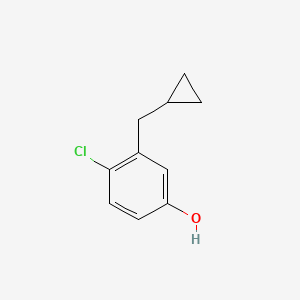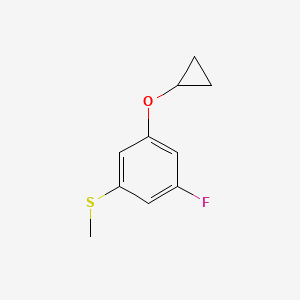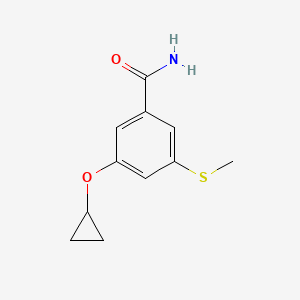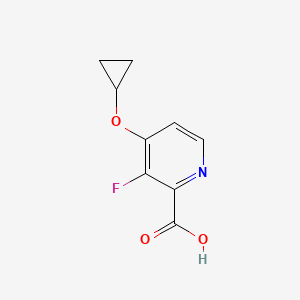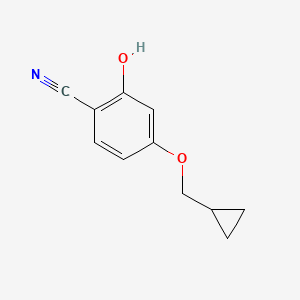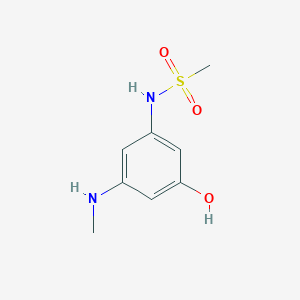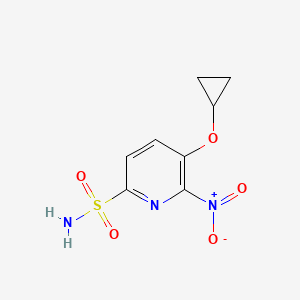
5-Cyclopropoxy-6-nitropyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-6-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S. It is a member of the sulfonamide family, which is known for its wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-nitropyridine-2-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation and cyclopropoxylation. One common method includes the reaction of 3-nitropyridine with cyclopropyl alcohol in the presence of a strong acid to form the cyclopropoxy derivative. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-6-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, strong bases like sodium hydride (NaH).
Major Products Formed
Oxidation: 5-Amino-6-nitropyridine-2-sulfonamide.
Reduction: 5-Cyclopropoxy-6-aminopyridine-2-sulfonic acid.
Substitution: Various alkoxy derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-6-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-6-nitropyridine-2-sulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of dihydrofolic acid, a precursor for folic acid, which is crucial for bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-6-nitropyridine-3-sulfonamide: Similar structure but with the sulfonamide group at the 3-position.
6-Nitropyridine-2-sulfonamide: Lacks the cyclopropoxy group.
5-Cyclopropoxy-2-nitropyridine-6-sulfonamide: Different positioning of the nitro and sulfonamide groups
Uniqueness
5-Cyclopropoxy-6-nitropyridine-2-sulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Eigenschaften
Molekularformel |
C8H9N3O5S |
|---|---|
Molekulargewicht |
259.24 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-nitropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)7-4-3-6(16-5-1-2-5)8(10-7)11(12)13/h3-5H,1-2H2,(H2,9,14,15) |
InChI-Schlüssel |
YQKJBAZSUKXDMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


